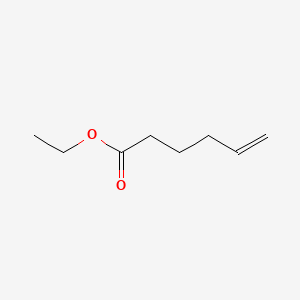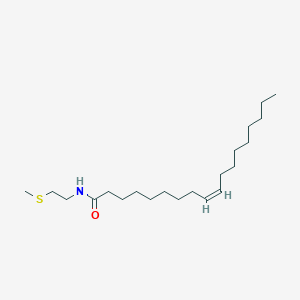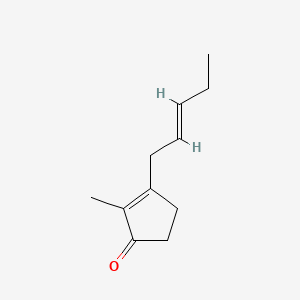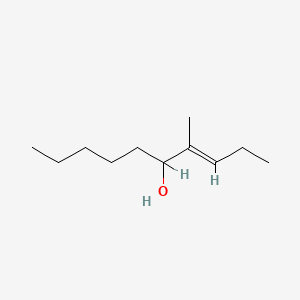
Quinostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinostatin is a synthetic organic compound known for its potent inhibitory effects on the lipid-kinase activity of the catalytic subunits of class Ia phosphoinositide 3-kinases (PI3Ks) . It was identified through high-throughput, cell-based screening and is named after its quinoline core structure and its antiproliferative effect .
Preparation Methods
The synthesis of quinostatin involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired structure. This may involve reactions such as Friedel-Crafts acylation, reduction, and substitution.
Final Assembly: The final step involves the coupling of the functionalized quinoline core with other molecular fragments to form this compound.
Chemical Reactions Analysis
Quinostatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly on the quinoline core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quinostatin has several scientific research applications, including:
Mechanism of Action
Quinostatin exerts its effects by directly targeting the lipid-kinase activity of the catalytic subunits of class Ia PI3Ks. This inhibition disrupts the PI3K/Akt and mTOR signaling pathways, which are crucial for regulating cell growth and metabolism in response to environmental cues . By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in certain cell types .
Comparison with Similar Compounds
Quinostatin is unique due to its specific inhibition of class Ia PI3Ks. Similar compounds include:
Wortmannin: Another PI3K inhibitor, but with a different structure and broader activity.
LY294002: A synthetic PI3K inhibitor with a different mechanism of action.
Rapamycin: An mTOR inhibitor that indirectly affects PI3K signaling.
This compound’s uniqueness lies in its selective inhibition of class Ia PI3Ks, making it a valuable tool for studying these specific enzymes and their roles in various biological processes .
properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-16-3-5-17(6-4-16)25(30)20-15-28-21-14-23-22(32-11-12-33-23)13-19(21)24(20)29-9-7-18(8-10-29)26(27)31/h3-6,13-15,18H,2,7-12H2,1H3,(H2,27,31) |
InChI Key |
TZUJFIBUVNERIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N |
synonyms |
quinostatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)



![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)




![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)



